Acetic acid;7,12-dimethylbenzo[a]anthracen-8-ol
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Overview
Description
Acetic acid;7,12-dimethylbenzo[a]anthracen-8-ol is a compound that combines the properties of acetic acid and 7,12-dimethylbenzo[a]anthracen-8-ol. 7,12-Dimethylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon known for its role as a potent carcinogen and immunosuppressor. It is widely used in cancer research as a tumor initiator .
Preparation Methods
The synthesis of 7,12-dimethylbenzo[a]anthracene typically involves the alkylation of benzo[a]anthracene. One common method is the Friedel-Crafts alkylation, where benzo[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to facilitate the alkylation process .
Chemical Reactions Analysis
7,12-Dimethylbenzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
7,12-Dimethylbenzo[a]anthracene is extensively used in scientific research, particularly in the field of cancer biology. It serves as a tumor initiator in various animal models to study the mechanisms of carcinogenesis and to test potential anti-cancer agents. Additionally, it is used to investigate the immunosuppressive effects of polycyclic aromatic hydrocarbons and their impact on the immune system .
Mechanism of Action
The mechanism of action of 7,12-dimethylbenzo[a]anthracene involves its metabolic activation to reactive intermediates that can bind to DNA and cause mutations. This process is facilitated by enzymes such as cytochrome P450. The compound also affects the interleukin-2 pathway, leading to immunosuppression by inhibiting the production of interleukin-2 and reducing the expression of its high-affinity receptor .
Comparison with Similar Compounds
7,12-Dimethylbenzo[a]anthracene is similar to other polycyclic aromatic hydrocarbons like benzo[a]pyrene and 3-methylcholanthrene. it is unique in its specific structure and the potency of its carcinogenic and immunosuppressive effects. Other similar compounds include:
- Benzo[a]pyrene
- 3-Methylcholanthrene
- 1,2-Benzanthracene These compounds share similar properties but differ in their specific molecular structures and biological activities .
Properties
CAS No. |
62064-45-3 |
---|---|
Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
acetic acid;7,12-dimethylbenzo[a]anthracen-8-ol |
InChI |
InChI=1S/C20H16O.C2H4O2/c1-12-15-8-5-9-18(21)20(15)13(2)16-11-10-14-6-3-4-7-17(14)19(12)16;1-2(3)4/h3-11,21H,1-2H3;1H3,(H,3,4) |
InChI Key |
KNRDKUHXZNEEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C4=CC=CC=C4C=C3)C)O.CC(=O)O |
Origin of Product |
United States |
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